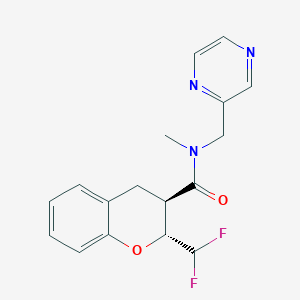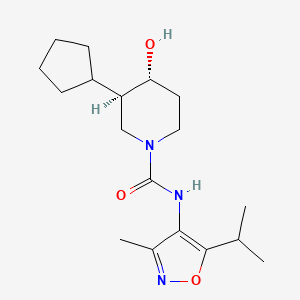![molecular formula C15H23N3O2 B7346569 (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346569.png)
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepan-2-ones. It is commonly known as EPD or Ethyl Pyridinyl Diazepan. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to exert its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By enhancing GABA activity, this compound may help to reduce anxiety, seizures, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models. It has also been shown to reduce anxiety and induce sedation in animal models. In addition, it has been shown to reduce alcohol consumption and withdrawal symptoms in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its well-established synthesis method. This allows researchers to obtain the compound in a relatively pure form, which is essential for conducting accurate experiments. However, one of the limitations of using this compound in lab experiments is its potential for side effects. As with any chemical compound, this compound may have unintended effects on the body, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one. One area of research is the potential for this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models, which suggests that it may be a promising treatment for epilepsy. Another area of research is the potential for this compound as a treatment for alcohol addiction. Studies have shown that this compound can reduce alcohol consumption and withdrawal symptoms in animal models, which suggests that it may be a promising treatment for alcohol addiction. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for treating other neurological disorders.
Synthesis Methods
The synthesis of (3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one involves the reaction of 2-amino-5-ethylpyridine with 2-bromoethyl ethyl ketone in the presence of a base. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The yield of the synthesis process is typically around 60%.
Scientific Research Applications
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a treatment for alcohol addiction and withdrawal symptoms.
properties
IUPAC Name |
(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-13-15(19)16-9-6-10-18(13)11-12-7-5-8-14(17-12)20-4-2/h5,7-8,13H,3-4,6,9-11H2,1-2H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJWEBNOYZFOTA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=NC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=NC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![(3R)-4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346533.png)
![N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![(3R)-4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346555.png)
![(3S)-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346564.png)
![2-[[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7346575.png)
![[(2S,3R)-2-ethyloxolan-3-yl]-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7346578.png)